N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound. Based on its name, it likely contains a benzothiophene group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions . The exact synthesis process for this specific compound is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, water solubility, and vapor pressure can be determined experimentally .Scientific Research Applications
Antibacterial and Antifungal Activities
N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities. Compounds with similar structures have been explored for their biological activity, showing that certain thiophene-3-carboxamide derivatives exhibit these properties. The molecular conformation, influenced by intramolecular hydrogen bonds, plays a role in their biological activity, highlighting their potential in medicinal chemistry research (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Endothelin Receptor Antagonism
Research into endothelin (ET) receptor antagonists has included compounds with structures similar to this compound. These studies have identified compounds that bind to ETA and ETB receptor subtypes, influencing vascular function and offering insights into the development of treatments for cardiovascular diseases. Such research underlines the importance of structural motifs in binding affinity and receptor subtype selectivity (A. Tasker, B. Sorensen, H. Jae, M. Winn, T. V. von Geldern, D. Dixon, W. Chiou, B. Dayton, S. Calzadila, L. Hernandez, K. Marsh, J. R. WuWong, T. Opgenorth, 1997).
CCR5 Antagonism for HIV Treatment
The synthesis of CCR5 antagonists for HIV treatment has included efforts to develop compounds structurally related to this compound. Such research provides a practical method for synthesizing orally active CCR5 antagonists, contributing to the development of new therapeutic options for managing HIV infection (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-21-16-7-5-4-6-15(16)19-18(20)14-11-22-17-10-12(2)8-9-13(14)17/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYNBGBJDLCFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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